molecular formula C9H11BrN2O B4425038 N-[1-(4-bromophenyl)ethyl]urea

N-[1-(4-bromophenyl)ethyl]urea

Cat. No. B4425038
M. Wt: 243.10 g/mol
InChI Key: KLTATGRFJLWOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromophenyl)ethyl]urea, also known as BPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPEU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are involved in cancer cell growth, inflammation, and bacterial survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the production of inflammatory cytokines and to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the killing of bacteria. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to various diseases.

Advantages and Limitations for Lab Experiments

N-[1-(4-bromophenyl)ethyl]urea has several advantages for lab experiments, including its low toxicity and high solubility in water. This compound is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, this compound has some limitations, including its low bioavailability and the need for further optimization of its synthesis method to improve yield and purity.

Future Directions

There are several future directions for the study of N-[1-(4-bromophenyl)ethyl]urea, including the optimization of its synthesis method to improve yield and purity, the evaluation of its potential use as a diagnostic tool for cancer, and the investigation of its potential use in combination with other anti-cancer, anti-inflammatory, or anti-bacterial agents. Additionally, the study of the mechanism of action of this compound can provide insights into the development of new therapeutic agents for various diseases.

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]urea has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-bacterial activities. In vitro and in vivo studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and kill bacteria. This compound has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

1-(4-bromophenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-2-4-8(10)5-3-7/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTATGRFJLWOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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